

Standard Operating Procedure for the Preparation and Understanding of AH13205

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Compound of Interest

Compound Name: AH13205

Cat. No.: B15570234

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Application Notes

AH13205 is a potent and selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor involved in various physiological and pathological processes. As a synthetic prostaglandin analog, **AH13205** is a valuable tool for investigating the therapeutic potential of EP2 receptor modulation. Its applications span from potential neuroprotective properties to the regulation of intraocular pressure. This document provides a detailed protocol for the chemical synthesis of **AH13205**, based on the total synthesis described by Ohmiya et al.^[1], and an overview of its mechanism of action.

Chemical Properties and Storage

Property	Value	Reference
IUPAC Name	7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid	[2]
Synonyms	AH 13205	[2]
CAS Number	148436-63-9	[2]
Molecular Formula	C ₂₄ H ₃₆ O ₄	[2]
Molecular Weight	388.54 g/mol	[2]
Purity	>98%	[2][3]
Physical Description	Solid powder	[2]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane	[2][3]
Storage Conditions	Store at -20°C for up to 3 years. Protect from air and light.	[2][3]

Experimental Protocols

The total synthesis of **AH13205** can be achieved through a multi-step process involving a key cobalt-catalyzed cross-coupling reaction. The following protocol is a detailed representation of the synthesis outlined in the literature.[1]

Part 1: Synthesis of Bicyclic Lactone Intermediate (18)

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the starting halo acetal (15) and a cobalt(diamine) catalyst.
- **Grignard Reaction:** Cool the mixture to 0°C and slowly add a 1.0 M THF solution of the aryl Grignard reagent (17).
- **Reaction Progression:** Allow the reaction to warm to 25°C and stir for 15 minutes. The reaction mixture will typically turn brown.

- Quenching: Pour the reaction mixture into a saturated ammonium chloride solution to quench the reaction.
- Extraction: Extract the product with hexane (2 x 20 mL).
- Drying and Concentration: Dry the combined organic layers over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using hexane as the eluent to yield the coupled product.
- Oxidation: Subject the purified product to Jones oxidation to yield the bicyclic lactone (18).

Part 2: Synthesis of Lactone Intermediate (19)

- Deacetylation: Remove the acetoxy group from the bicyclic lactone (18) via deacetylation.
- Thiocarbonate Formation: Form the corresponding thiocarbonate from the deacetylated intermediate.
- Radical Reduction: Perform a tin-free radical reduction to afford the lactone intermediate (19).

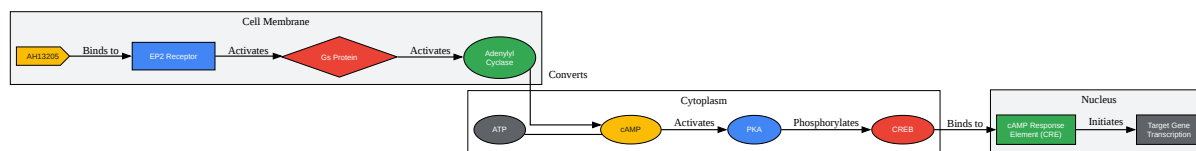
Part 3: Final Steps to AH13205

- Reduction and Olefination: Reduce the lactone (19) and subsequently perform a Wittig olefination to install the α side chain, yielding the hydroxy alcohol (20).
- Oxidation: Oxidize the hydroxy alcohol (20).
- Deprotection and Reduction: Conduct a simultaneous deprotection and reduction via catalytic hydrogenation to complete the total synthesis of **AH13205**.

Mechanism of Action: EP2 Receptor Signaling

AH13205 functions as a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a Gs-protein coupled receptor. Upon binding of an agonist like **AH13205**,

the receptor undergoes a conformational change, leading to the activation of its associated Gs protein. This initiates a downstream signaling cascade.

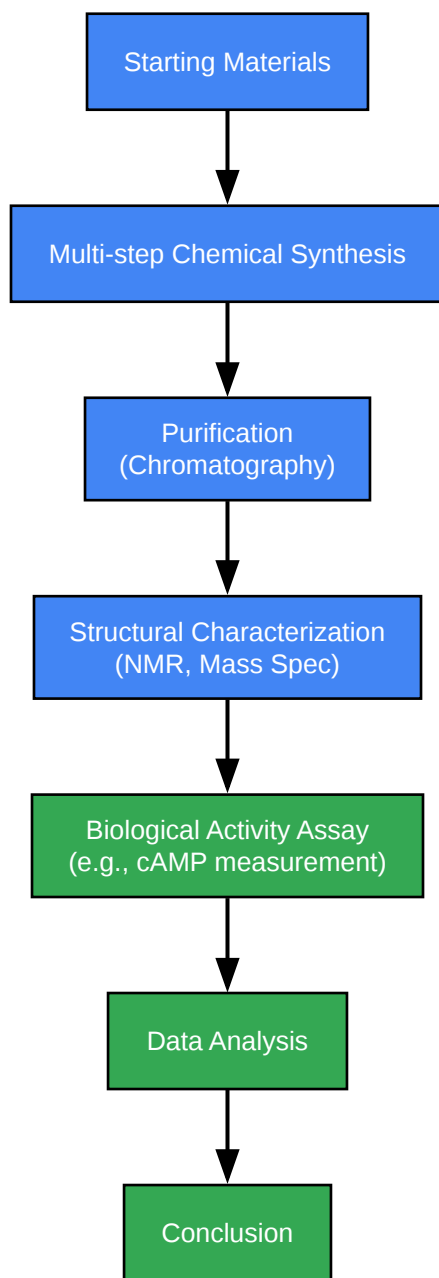


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Caption: EP2 Receptor Signaling Pathway initiated by **AH13205**.

Experimental Workflow

The overall workflow for the synthesis and confirmation of **AH13205** involves several distinct stages, from the initial chemical synthesis to the final biological activity assessment.



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Caption: Experimental workflow for **AH13205** synthesis and validation.

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References

- 1. Cobalt(diamine)-catalyzed cross-coupling reaction of alkyl halides with arylmagnesium reagents: stereoselective constructions of arylated asymmetric carbons and application to total synthesis of AH13205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
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